1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9BrFN It is a derivative of phenylpropene, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine typically involves the reaction of 4-bromo-3-fluoroaniline with an appropriate alkene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where the aniline derivative is coupled with a suitable alkene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenylpropene derivatives .
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine: Similar in structure but with a different position of the fluorine atom.
1-(4-Bromo-3-chloro-2-fluorophenyl)prop-2-EN-1-amine: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring can enhance its chemical stability and potential interactions with biological targets .
Properties
Molecular Formula |
C9H9BrFN |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2 |
InChI Key |
DQXSZWYUFULNFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Br)F)N |
Origin of Product |
United States |
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